2-Formyl-5-(4-methoxyphenyl)phenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

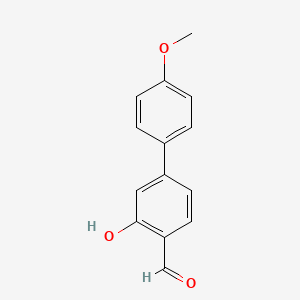

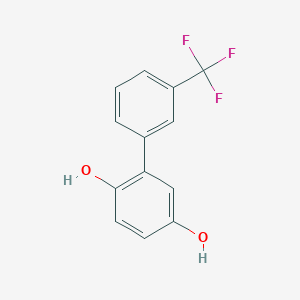

2-Formyl-5-(4-methoxyphenyl)phenol is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.25 . It is also known by its IUPAC name 4-hydroxy-4’-methoxy [1,1’-biphenyl]-3-carbaldehyde .

Synthesis Analysis

The synthesis of 2-Formyl-5-(4-methoxyphenyl)phenol can be achieved through multicomponent reactions . One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .Molecular Structure Analysis

The molecular structure of 2-Formyl-5-(4-methoxyphenyl)phenol consists of a phenol group with a methoxy group in the para position . The InChI code for this compound is 1S/C14H12O3/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-9,16H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Formyl-5-(4-methoxyphenyl)phenol include a molecular weight of 228.25 . Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Scientific Research Applications

2-Formyl-5-(4-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, including benzyl ethers and alkyl chlorides. 2-Formyl-5-(4-methoxyphenyl)phenol, 95% has also been used as a reagent in the synthesis of heterocyclic compounds, such as quinolines and thiophenes. In addition, 2-Formyl-5-(4-methoxyphenyl)phenol, 95% has been used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.

Mechanism of Action

Target of Action

It is known that organoboron compounds, which this compound could potentially be used to synthesize, are highly valuable building blocks in organic synthesis .

Mode of Action

Organoboron compounds, which this compound could potentially be used to synthesize, are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds, which this compound could potentially be used to synthesize, are known to participate in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

Organoboron compounds, which this compound could potentially be used to synthesize, are known to participate in a variety of transformations that can lead to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Formyl-5-(4-methoxyphenyl)phenol. For instance, organoboron compounds, which this compound could potentially be used to synthesize, are known to be relatively stable, readily prepared, and generally environmentally benign .

Advantages and Limitations for Lab Experiments

The main advantage of 2-Formyl-5-(4-methoxyphenyl)phenol, 95% for lab experiments is its high yield and ease of synthesis. It can be synthesized in an aqueous solution of hydrochloric acid, which makes it easy to work with in a laboratory setting. Additionally, the reaction is relatively fast, with a yield of approximately 95%. However, 2-Formyl-5-(4-methoxyphenyl)phenol, 95% is also relatively unstable and can degrade easily, making it unsuitable for certain applications.

Future Directions

The potential future directions for 2-Formyl-5-(4-methoxyphenyl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, research into the mechanism of action of 2-Formyl-5-(4-methoxyphenyl)phenol, 95% could lead to the development of more efficient and effective catalysts. Finally, research into the stability of 2-Formyl-5-(4-methoxyphenyl)phenol, 95% could lead to the development of more stable compounds with similar properties.

Synthesis Methods

2-Formyl-5-(4-methoxyphenyl)phenol, 95% can be synthesized through the condensation reaction of 4-methoxyphenol and formaldehyde in an acidic medium. The reaction is carried out in an aqueous solution of hydrochloric acid and the product is isolated by crystallization. The yield of the reaction is approximately 95%.

Safety and Hazards

While specific safety data for 2-Formyl-5-(4-methoxyphenyl)phenol is not available, it’s important to handle such compounds with care. Phenol derivatives can cause skin irritation and allergic reactions . They should be handled with appropriate personal protective equipment, and any spills should be cleaned up promptly to prevent environmental contamination .

properties

IUPAC Name |

2-hydroxy-4-(4-methoxyphenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXOELUJXLGAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647401 |

Source

|

| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1014625-93-4 |

Source

|

| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)